CCT241736
Overview
Description
EP-0042 is a dual FLT3 and Aurora kinase inhibitor developed by Ellipses Pharma. It is currently under investigation as a potential treatment for acute myeloid leukemia (AML), particularly for patients who have developed resistance to FLT3 inhibitors . The compound has shown promising preliminary results in clinical trials, demonstrating acceptable safety and tolerability, as well as evidence of disease stabilization .
Scientific Research Applications
EP-0042 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Target of Action
CCT241736 is a dual inhibitor that primarily targets FLT3 and Aurora kinases . FLT3 is a class 3 receptor tyrosine kinase, which is expressed in a variety of human and murine cell lines of both myeloid and B-lymphoid lineage . Aurora kinases are a family of serine-threonine kinases that play a key role in several stages of mitosis .
Mode of Action
This compound interacts with its targets by inhibiting the activity of both FLT3 and Aurora kinases . This compound has shown significant activity in vivo and in quizartinib-resistant patient samples .
Biochemical Pathways
The inhibition of FLT3 and Aurora kinases by this compound affects multiple biochemical pathways. FLT3, when activated, initiates downstream signaling via the phosphatidylinositol 3-kinase/AKT/mTOR pathway . FLT3 also activates the Ras/Raf/MEK/ERK pathway via Src homology and collagen (SHC) proteins and GRB2-binding protein (GAB2), which leads to downstream activation of cyclic adenosine mono-phosphate response element-binding protein (CREB) and signal transducer and activator of transcription 5 (STAT5) .
Pharmacokinetics
This compound is an orally bioavailable compound
Result of Action
The mechanism of action of this compound results in significant in vivo efficacy, with inhibition of tumor growth observed in efficacy studies in FLT3-ITD and FLT3-ITD-TKD human tumor xenograft models . The efficacy of this compound was also confirmed in primary samples from AML patients, including those with quizartinib-resistant disease, which induces apoptosis through inhibition of both FLT3 and Aurora kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
EP-0042 is synthesized through a series of chemical reactions involving the formation of imidazo[4,5-b]pyridine derivatives. The synthetic route typically involves the reaction of 6-chloro-7-[4-(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-3-ium fumarate with various reagents under controlled conditions . The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
The industrial production of EP-0042 involves scaling up the synthetic route to produce the compound in large quantities. This process requires careful optimization of reaction conditions to ensure consistency and quality. The production process is typically carried out in a controlled environment to maintain the integrity of the compound and to comply with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
EP-0042 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of EP-0042.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving EP-0042 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of EP-0042 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[4,5-b]pyridine derivatives .
Comparison with Similar Compounds
EP-0042 is unique in its dual inhibition of FLT3 and Aurora kinases, which distinguishes it from other FLT3 inhibitors. Similar compounds include:
Midostaurin: A multi-kinase inhibitor that targets FLT3, KIT, and PDGFR.
Gilteritinib: A selective FLT3 inhibitor used for the treatment of relapsed or refractory AML.
Quizartinib: A selective FLT3 inhibitor with activity against FLT3-ITD mutations.
EP-0042’s dual inhibition mechanism provides a broader therapeutic potential, particularly in overcoming resistance to selective FLT3 inhibitors .
Properties
IUPAC Name |
6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N7/c1-14-17(13-29(2)28-14)21-26-19-20(18(24)11-25-22(19)27-21)31-9-7-30(8-10-31)12-15-3-5-16(23)6-4-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJBLKUZXRMECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC5=CC=C(C=C5)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402709-93-6 | |
Record name | CCT-241736 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402709936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EP-0042 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE94SP78UG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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